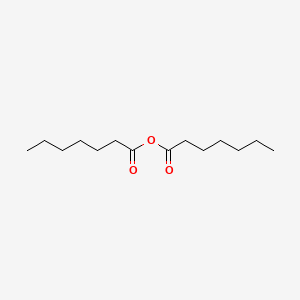

Heptanoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67902. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptanoyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O3/c1-3-5-7-9-11-13(15)17-14(16)12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPZDAPTZFJZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014661 | |

| Record name | Heptanoic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-27-7 | |

| Record name | Heptanoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid, 1,1'-anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Heptanoic Anhydride: A Comprehensive Technical Guide on Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Heptanoic anhydride (B1165640), also known as enanthic anhydride, is a versatile chemical reagent widely utilized in organic synthesis. Its utility stems from its reactive nature as an acylating agent, enabling the introduction of the heptanoyl group into a variety of molecules. This technical guide provides an in-depth overview of the chemical properties and reactivity of heptanoic anhydride, complete with experimental protocols and logical workflows, to support its application in research and development, particularly in the field of drug discovery and synthesis.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic odor.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₆O₃ | [3] |

| Molecular Weight | 242.35 g/mol | [3] |

| CAS Number | 626-27-7 | [3] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Density | 0.917 g/cm³ | ChemBK |

| Melting Point | -12 °C (10.4 °F) | ChemBK |

| Boiling Point | 278-282 °C (532.4-539.6 °F) at 760 mmHg | Fisher Scientific |

| Flash Point | > 112 °C (> 233.6 °F) | Fisher Scientific |

| Solubility | Insoluble in water; soluble in many organic solvents | [1] |

| Refractive Index | 1.432-1.434 | ChemBK |

Reactivity Profile

This compound's reactivity is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions. It is more reactive than esters but less so than acyl chlorides.[4] The primary reactions involve the displacement of a heptanoate (B1214049) ion, a good leaving group.

A general overview of its reactivity with common nucleophiles is presented below:

Hydrolysis

This compound reacts with water to undergo hydrolysis, yielding two equivalents of heptanoic acid. This reaction can occur slowly at room temperature and is accelerated by heating. Due to this reactivity, it is crucial to handle and store this compound under anhydrous conditions to maintain its purity.[4][5]

Alcoholysis

The reaction of this compound with alcohols, known as alcoholysis, produces an ester and one equivalent of heptanoic acid.[4] This reaction is a common method for the synthesis of heptanoate esters, which are often used as flavoring and fragrance agents.[6] The reaction may require gentle heating to proceed at a practical rate.

Aminolysis

Amines react with this compound in a process called aminolysis to form N-substituted heptanamides and one equivalent of heptanoic acid.[4] As the heptanoic acid byproduct can neutralize the amine reactant, two equivalents of the amine are typically required for the reaction to go to completion.[5]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent reactions.

Synthesis of this compound from Heptanoic Acid

This protocol is based on a reported method for the synthesis of anhydrides from carboxylic acids using a phosphorodiamidic chloride activating agent.[1]

Materials:

-

Heptanoic acid

-

Triethylamine (B128534) (N(C₂H₅)₃)

-

N,N-bis<2-oxo-3-oxazolidinyl>phosphorodiamidic chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve heptanoic acid (1 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1 equivalent) to the solution at room temperature.

-

In a separate flask, prepare a solution of N,N-bis<2-oxo-3-oxazolidinyl>phosphorodiamidic chloride (0.5 equivalents) in anhydrous dichloromethane.

-

Slowly add the phosphorodiamidic chloride solution to the heptanoic acid/triethylamine mixture at 20 °C.

-

Stir the reaction mixture at 20 °C for 30 minutes.

-

Upon completion of the reaction (monitored by TLC or GC), quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis of Ethyl Heptanoate (Alcoholysis)

This protocol describes the esterification of ethanol (B145695) using this compound.

Materials:

-

This compound

-

Anhydrous ethanol

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and an excess of anhydrous ethanol (e.g., 3-5 equivalents).

-

Optionally, add a catalytic amount of pyridine.

-

Gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Transfer the mixture to a separatory funnel and wash with water, saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and heptanoic acid byproduct), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The resulting crude ethyl heptanoate can be purified by fractional distillation.[6][7][8][9]

Synthesis of N-Phenylheptanamide (Aminolysis)

This protocol outlines the reaction of this compound with an amine, using aniline (B41778) (phenylamine) as an example.

Materials:

-

This compound

-

Aniline (2 equivalents)

-

Dichloromethane

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve aniline (2 equivalents) in dichloromethane in a round-bottom flask with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in dichloromethane to the cooled aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess aniline), water, saturated aqueous sodium bicarbonate solution (to remove heptanoic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-phenylheptanamide can be purified by recrystallization or column chromatography.

Application in Drug Development: Synthesis of Testosterone (B1683101) Enanthate

This compound is a key reagent in the synthesis of various pharmaceutical compounds. A prominent example is its use in the production of testosterone enanthate, a widely used androgen and anabolic steroid.[10] The heptanoyl group enhances the lipophilicity and prolongs the half-life of testosterone in the body. While the industrial synthesis often employs heptanoyl chloride for this esterification, this compound serves as a suitable alternative.[10][11]

The following diagram illustrates a simplified workflow for the synthesis of testosterone enanthate from testosterone.

Analytical Methods

The purity of this compound and the progress of its reactions can be monitored by several analytical techniques. The primary impurity in aged samples is typically heptanoic acid, resulting from hydrolysis.

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for assessing the purity of this compound and quantifying the formation of ester products. The dicarboxylic acid resulting from hydrolysis may dehydrate back to the anhydride in a hot GC inlet, which should be considered when developing a method.[12][13]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify this compound and its acidic and ester derivatives. The mobile phase composition, particularly the water content, must be carefully controlled to prevent on-column hydrolysis.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation of this compound and its reaction products. The chemical shifts of the α-protons and carbonyl carbons are characteristic and can be used to follow the conversion of the anhydride.

-

Infrared (IR) Spectroscopy: this compound exhibits two characteristic carbonyl (C=O) stretching bands in its IR spectrum, typically around 1820 cm⁻¹ and 1750 cm⁻¹. The disappearance of these bands and the appearance of new carbonyl bands corresponding to the ester or amide product can be used to monitor the reaction.[3]

This guide provides a foundational understanding of the chemical properties and reactivity of this compound for its effective application in a research and development setting. Proper handling and consideration of its reactivity are paramount for successful and reproducible synthetic outcomes.

References

- 1. Page loading... [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl heptanoate - Wikipedia [en.wikipedia.org]

- 7. Heptanoic acid, ethyl ester [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. CN102558267A - Preparation method of testosterone enanthate - Google Patents [patents.google.com]

- 11. CN103910777B - Steroid ester preparation method - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Heptanoic Anhydride from Heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptanoic anhydride (B1165640) from heptanoic acid, a key chemical transformation for the production of various intermediates in the pharmaceutical and fine chemical industries. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the underlying chemical principles and workflows through diagrams.

Overview of Synthetic Strategies

The synthesis of heptanoic anhydride from heptanoic acid is fundamentally a dehydration reaction, where two molecules of the carboxylic acid condense to form the anhydride with the elimination of a water molecule. Several methods have been established to achieve this transformation, primarily categorized by the type of activating agent or reaction conditions employed. The most common strategies include:

-

Reaction with Heptanoyl Chloride: A robust and widely used method involves the reaction of heptanoic acid with its corresponding acid chloride, heptanoyl chloride. This method is efficient and generally provides good yields.

-

Use of Dehydrating Agents: Various dehydrating agents can be employed to directly condense heptanoic acid. These include reagents such as phosphorus pentoxide (P₂O₅), oxalyl chloride, and dicyclohexylcarbodiimide (B1669883) (DCC). A particularly effective modern method utilizes a combination of triphenylphosphine (B44618) oxide and oxalyl chloride.

-

High-Temperature Dehydration: Direct thermal dehydration of heptanoic acid can produce the anhydride, though this often requires harsh conditions and may not be suitable for all applications.

This guide will focus on providing a detailed protocol for the synthesis via the heptanoyl chloride route, as it is a well-documented and reliable method.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and the product.

Table 1: Physicochemical Properties of Heptanoic Acid and this compound

| Property | Heptanoic Acid | This compound |

| Molecular Formula | C₇H₁₄O₂ | C₁₄H₂₆O₃ |

| Molecular Weight | 130.18 g/mol | 242.36 g/mol |

| Appearance | Oily, colorless liquid | Clear, light yellow liquid |

| Boiling Point | 223 °C | 155-162 °C at 12 mmHg (170-173 °C at 15 mmHg)[1] |

| Melting Point | -7.5 °C | -12 °C |

| Density | 0.918 g/mL at 25 °C | 0.917 g/mL |

Table 2: Summary of a Reported Synthesis of this compound

| Parameter | Value |

| Reactants | Heptanoyl chloride, Heptanoic acid, Pyridine (B92270) |

| Solvent | Benzene (B151609) |

| Reaction Temperature | Rises to 60-65 °C upon addition of heptanoic acid[1] |

| Reaction Time | 10 minutes after addition of heptanoic acid[1] |

| Reported Yield | 78-83%[1] |

| Purification Method | Fractional distillation under reduced pressure[1] |

Experimental Protocol: Synthesis of this compound from Heptanoyl Chloride and Heptanoic Acid

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[1]

Materials and Equipment

-

Heptanoyl chloride (0.1 mole)

-

Heptanoic acid (0.1 mole)

-

Dry pyridine (0.2 mole)

-

Dry benzene (50 mL)

-

250-mL three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Büchner funnel

-

Distillation apparatus (e.g., Claisen flask)

-

Vacuum source

Procedure

-

Initial Setup: In a 250-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 0.2 mole of dry pyridine and 25 mL of dry benzene.

-

Addition of Heptanoyl Chloride: To the stirred solution, rapidly add 0.1 mole of heptanoyl chloride. A slight increase in temperature will be observed, and a pyridinium (B92312) complex will precipitate.

-

Addition of Heptanoic Acid: Continue stirring and add 0.1 mole of heptanoic acid from the dropping funnel over a period of 5 minutes. The temperature of the reaction mixture will rapidly increase to 60-65 °C, and pyridine hydrochloride will form as a solid.[1]

-

Reaction Completion and Filtration: After the addition of heptanoic acid is complete, stir the mixture for an additional 10 minutes. Subsequently, cool the mixture and collect the solid pyridine hydrochloride on a chilled Büchner funnel. Wash the solid twice with 25-mL portions of dry benzene.[1]

-

Work-up and Purification: Combine the filtrate and the benzene washes. Concentrate the solution under reduced pressure on a steam bath. The residue is then subjected to fractional distillation under reduced pressure. The fraction boiling at 155-162 °C at 12 mmHg is collected as pure this compound.[1] The reported yield for this procedure is between 78% and 83%.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformation and the experimental process.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show two characteristic strong carbonyl (C=O) stretching bands in the region of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹. The absence of a broad O-H stretching band (around 3300-2500 cm⁻¹) from the starting heptanoic acid indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the alkyl chain protons. The α-methylene protons (next to the carbonyl groups) will appear as a triplet at approximately δ 2.4 ppm. The other methylene (B1212753) protons will appear as multiplets between δ 1.3 and 1.7 ppm, and the terminal methyl protons will be a triplet around δ 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 168 ppm. The signals for the carbons of the alkyl chain will appear in the upfield region.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (242.36 g/mol ), along with characteristic fragmentation patterns.

Safety Considerations

-

Heptanoyl chloride is corrosive and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

Benzene is a known carcinogen and is highly flammable. Its use should be minimized, and all operations must be conducted in a fume hood.

-

The reaction between heptanoic acid and the heptanoyl chloride-pyridine complex is exothermic . Care should be taken to control the rate of addition to avoid an uncontrolled temperature increase.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and safety data sheets before conducting any chemical synthesis.

References

Heptanoic Anhydride in Acylation Reactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heptanoic anhydride (B1165640) is a versatile and reactive acylating agent used extensively in organic synthesis for the introduction of the heptanoyl group into various molecules.[1] As a derivative of heptanoic acid, it serves as a crucial intermediate in the manufacturing of pharmaceuticals, fragrances, plasticizers, and specialty esters.[1][2] This technical guide provides an in-depth examination of the core mechanisms governing acylation reactions involving heptanoic anhydride, with a focus on the acylation of alcohols and amines. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are presented to equip researchers and drug development professionals with a comprehensive understanding of its application.

Core Mechanism of Acylation: Nucleophilic Acyl Substitution

The fundamental mechanism by which this compound acylates nucleophiles is the nucleophilic acyl substitution .[3] This process is generally characterized as a two-step addition-elimination reaction.[4][5]

-

Nucleophilic Addition: A nucleophile (Nu:), such as an alcohol or an amine, attacks one of the electrophilic carbonyl carbons of the this compound molecule. This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral alkoxide intermediate.[3][6]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which results in the elimination of a heptanoate (B1214049) ion, a relatively stable leaving group due to resonance stabilization.[6]

-

Deprotonation: If the initial nucleophile was neutral (e.g., water, alcohol, or amine), the resulting product will be protonated. A base, which can be another molecule of the nucleophile or a non-nucleophilic base like pyridine, removes this proton to yield the final, neutral acylated product.[3][7]

Caption: General mechanism of nucleophilic acyl substitution with an anhydride.

Specific Acylation Mechanisms

Acylation of Alcohols (Esterification)

This compound reacts with alcohols to produce heptanoate esters and heptanoic acid as a byproduct.[1][3] This reaction, known as alcoholysis, is a common method for ester synthesis.[7] While the reaction can proceed with the neutral alcohol, it is often accelerated by the use of a catalyst.[7][8]

-

Base Catalysis: A non-nucleophilic base, such as pyridine, can be used. The base deprotonates the alcohol to form a more nucleophilic alkoxide or assists in the deprotonation step after the initial nucleophilic attack.[3]

-

Acid Catalysis: Brønsted acids like phosphoric acid (H₃PO₄) can catalyze the acylation. Recent studies suggest that the mechanism involves the in-situ formation of diacylated mixed anhydrides, which act as highly efficient acyl transfer reagents.[9]

Caption: Signaling pathway for the acylation of an alcohol by this compound.

Acylation of Amines (Amidation)

The reaction of this compound with ammonia, primary (1°) amines, or secondary (2°) amines yields N-substituted heptanamides.[3] Because amines are generally more nucleophilic than alcohols, these reactions are typically rapid and do not require catalysts.[10]

A key consideration for this reaction is stoichiometry. Two molar equivalents of the amine are required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the heptanoic acid byproduct, forming a heptanoate salt.[3][11] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[3]

Caption: Signaling pathway for the acylation of an amine by this compound.

Quantitative Data

Quantitative yields for acylation reactions are highly dependent on the substrate, catalyst, solvent, and reaction conditions. The following table summarizes representative data for reactions involving this compound and the structurally similar hexanoic anhydride.

| Acylating Agent | Substrate | Catalyst / Conditions | Time (h) | Yield (%) | Reference |

| This compound | Phenylalanine | Pyridine, Heating | 4 | 51 | [1] |

| Hexanoic Anhydride | Anisole | Hβ zeolite-supported tungstophosphoric acid | Optimized | 89.2 | [12] |

| Hexanoic Anhydride | Biphenyl | HBEA zeolite, 200 °C | Not Specified | 53 | [12] |

| Acetic Anhydride | Anisole | FeCl₃·6H₂O (10 mol%), TAAIL 6 (Ionic Liquid), 60 °C | 2 | 99 | [12] |

Experimental Protocols

The following is a representative protocol for a Friedel-Crafts acylation of an aromatic compound using an acid anhydride, adapted from established procedures for hexanoic anhydride.[12][13] This protocol can serve as a template for reactions with this compound.

Materials

-

Aromatic Substrate (e.g., Anisole)

-

This compound (1.0 equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment

-

Flame-dried, three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with gas trap (e.g., connected to a bubbler)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

References

- 1. Page loading... [wap.guidechem.com]

- 2. cphi-online.com [cphi-online.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Ester synthesis by acylation [organic-chemistry.org]

- 9. Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Profile of Heptanoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Heptanoic Anhydride (B1165640) (C₁₄H₂₆O₃), a key intermediate in various chemical syntheses. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for Heptanoic Anhydride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the two heptanoyl chains. Due to the symmetry of the molecule, the protons on both chains are chemically equivalent.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.42 | Triplet, J ≈ 7.5 Hz | 4H | -CH₂-C(=O) |

| ~1.65 | Multiplet | 4H | -CH₂-CH₂-C(=O) |

| ~1.30 | Multiplet | 12H | -(CH₂)₃-CH₃ |

| ~0.89 | Triplet, J ≈ 7.0 Hz | 6H | -CH₃ |

Note: Predicted chemical shifts and coupling constants based on typical values for aliphatic chains and the influence of the anhydride functional group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in this compound.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~169.5 | C=O |

| ~34.1 | -CH₂-C(=O) |

| ~31.4 | -CH₂-CH₂-C(=O) |

| ~28.8 | -(CH₂)₃-CH₃ |

| ~24.7 | -CH₂-CH₂-CH₃ |

| ~22.4 | -CH₂-CH₃ |

| ~13.9 | -CH₃ |

Note: Predicted chemical shifts based on typical values for aliphatic anhydrides.[1][2][3]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid anhydride like this compound is as follows:

-

Sample Preparation: A small amount of this compound (5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters: Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all protons.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters: A wider spectral width is required compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is typically needed to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phasing and baseline correction. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the anhydride functional group.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1817 & ~1750 | Strong | C=O stretching (symmetric and asymmetric) |

| ~1045 | Strong | C-O-C stretching |

| 2958, 2931, 2860 | Medium-Strong | C-H stretching (aliphatic) |

| 1465, 1414 | Medium | C-H bending (aliphatic) |

Note: The presence of two distinct carbonyl stretching bands is a hallmark of the anhydride functional group.[4]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically obtained using the following method:

-

Sample Preparation: A neat (undiluted) liquid sample is used. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Scan Range: Typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum (of the empty salt plates or ATR crystal) is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 242 | < 1 | [M]⁺ (Molecular Ion) |

| 113 | 100 | [C₇H₁₃O]⁺ (Acylium ion) |

| 85 | ~30 | [C₆H₁₃]⁺ |

| 71 | ~25 | [C₅H₁₁]⁺ |

| 57 | ~40 | [C₄H₉]⁺ |

| 43 | ~55 | [C₃H₇]⁺ |

Data obtained from the NIST WebBook.[5]

Fragmentation Analysis

The mass spectrum of this compound shows a very weak molecular ion peak at m/z 242. The most prominent fragmentation pathway for linear anhydrides is the cleavage of the C-O bond to form a stable acylium ion. In this case, the base peak at m/z 113 corresponds to the heptanoyl acylium ion ([CH₃(CH₂)₅CO]⁺). Subsequent fragmentation of the alkyl chain of this acylium ion or the other fragmentation products leads to the series of peaks observed at m/z 85, 71, 57, and 43, corresponding to the loss of successive alkyl fragments.[6][7][8]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization mass spectrum of a liquid sample:

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Experimental and Analytical Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves a series of logical steps to ensure accurate data acquisition and interpretation.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. Ch20: Spectroscopic Analysis : Anhydrides [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Heptanoic acid, anhydride [webbook.nist.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

Heptanoic Anhydride: A Technical Guide to Safe Handling and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

Heptanoic anhydride (B1165640) is a versatile reagent in organic synthesis, valued for its role in the introduction of heptanoyl moieties. However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its safety profile and strict adherence to handling protocols. This guide provides an in-depth overview of the safety and handling precautions for heptanoic anhydride, compiled from safety data sheets and chemical references, to ensure its safe use in research and development settings.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also recognized as a sensitizer, with the potential to cause an allergic skin reaction.[4] In some instances, it is listed as toxic to aquatic life with long-lasting effects.[4]

GHS Classification:

-

Serious Eye Damage/Eye Irritation, Category 1[2]

-

Skin Sensitization, Category 1B[4]

-

Corrosive to Metals, Category 1[1]

-

Hazardous to the Aquatic Environment, Long-term Hazard, Category 2[4]

Hazard Statements:

-

H290: May be corrosive to metals.[1]

-

H317: May cause an allergic skin reaction.[4]

-

H318: Causes serious eye damage.[4]

-

H411: Toxic to aquatic life with long lasting effects.[4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₆O₃ | [1][5][6] |

| Molecular Weight | 242.35 g/mol | [1][4][5][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][5][6][7] |

| Odor | Pungent | [2] |

| Melting Point | -12 °C (10.4 °F) | [6] |

| Boiling Point | 278-282 °C (532.4-539.6 °F) at 760 mmHg | |

| Flash Point | > 112 °C (> 233.6 °F) | |

| Density | 0.917 - 0.931 g/cm³ | [3][6] |

| Vapor Density | 8.36 | [3] |

| Solubility | Insoluble in water | [2] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

| Control Parameter | Specification | Source(s) |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [1][3][8] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [1][3] |

| Skin Protection | Wear a chemical-resistant suit and gloves (e.g., nitrile or butyl rubber). Inspect gloves prior to use. | [1][3][9] |

| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhaling vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][3][8] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Remove contaminated clothing and wash before reuse. | [1][3][10] |

Detailed Experimental Protocols

Safe Handling and Storage Protocol

Objective: To outline the standard operating procedure for the safe handling and storage of this compound to prevent accidental exposure and maintain chemical integrity.

Methodology:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Work must be conducted in a properly functioning chemical fume hood.[1][3][9]

-

Dispensing:

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as bases, alcohols, and oxidizing agents.[2][3][9]

-

Keep containers tightly closed to prevent moisture ingress.[2][3][9] The substance is moisture-sensitive.[3]

-

Store in a corrosive-resistant container with a resistant inner liner.[1]

-

Emergency First Aid Procedures

Objective: To provide immediate and effective first aid measures in the event of exposure to this compound.

Methodology:

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet to the doctor.[2][5]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Accidental Release Measures

Objective: To safely contain and clean up a spill of this compound, protecting personnel and the environment.

Methodology:

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleanup:

-

Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[3]

-

Collect the absorbed material into a suitable, closed container for disposal.[1][3]

-

Do not create dust.[1]

-

Fire-Fighting Measures

Objective: To extinguish a fire involving this compound safely and effectively.

Methodology:

-

Suitable Extinguishing Media:

-

Unsuitable Extinguishing Media:

-

No information available.[3]

-

-

Specific Hazards:

-

Protective Equipment:

Stability and Reactivity

This compound is sensitive to moisture.[3] It is incompatible with bases, alcohols, and oxidizing agents.[3] Hazardous polymerization does not occur.[3]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] However, it is known to be corrosive and can cause burns upon exposure.[2]

| Route of Exposure | Finding | Species | Source(s) |

| Dermal | LD50 > 2000 mg/kg | Rat | [3] |

Logical Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[1] Contaminated packaging should be disposed of as unused product.[1]

References

- 1. angenechemical.com [angenechemical.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | CAS 626-27-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. novaphene.com [novaphene.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Solubility of Heptanoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of heptanoic anhydride (B1165640) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility principles, providing a strong predictive foundation for experimental design. It also includes a detailed experimental protocol for determining solubility and visual diagrams of relevant chemical processes involving heptanoic anhydride.

Core Concept: Predicting Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound ((C₆H₠₃CO)₂O) is a molecule with a dual nature. The two heptyl (C₇H₠₅) chains are nonpolar, while the central anhydride functional group (-C(O)O(C)O-) introduces polarity. Consequently, its solubility is a balance between these two characteristics. It is generally expected to be soluble in a wide range of common organic solvents, particularly those of low to moderate polarity. However, it is reactive with protic solvents such as water and alcohols.

Qualitative Solubility of this compound

Based on its structure and the general properties of carboxylic acid anhydrides, the following table summarizes the expected qualitative solubility of this compound in common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene | High | The long nonpolar alkyl chains of this compound have strong van der Waals interactions with nonpolar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have polarities that are compatible with the overall polarity of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for a wide range of organic compounds, and their polarity is suitable for solvating this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of ketones is generally compatible with this compound. |

| Esters | Ethyl acetate | Moderate to High | The polarity is similar to that of this compound. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | These highly polar solvents can solvate the polar anhydride group, while the organic nature of the solvent interacts with the alkyl chains. |

| Alcohols | Methanol, Ethanol | Reactive | This compound will react with alcohols to form the corresponding heptanoate (B1214049) ester and heptanoic acid.[1] While it may initially appear to dissolve, a chemical reaction is occurring. |

| Water | Reactive | This compound reacts with water to hydrolyze into two molecules of heptanoic acid.[2] It is considered insoluble as it does not form a stable aqueous solution. |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method that can be adapted to quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight caps

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a visible amount of undissolved liquid this compound remains.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal:

-

Once equilibrated, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Place the evaporating dish or vial in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of inert gas (like nitrogen) can be used to accelerate this process, but care must be taken not to volatilize the this compound.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, reweigh the dish or vial containing the this compound residue.

-

The mass of the dissolved this compound is the final mass minus the initial tare mass of the container.

-

The solubility can then be calculated in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions:

-

This compound is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

All procedures should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any work.

Visualizing Chemical Processes

Synthesis of this compound

This compound is commonly synthesized by the dehydration of heptanoic acid. This process typically involves heating the carboxylic acid, often in the presence of a dehydrating agent.

Caption: Synthesis of this compound from heptanoic acid.

Reaction with Alcohols: Esterification

A primary reaction of this compound, relevant in drug development and organic synthesis, is its reaction with an alcohol to form an ester and heptanoic acid.

Caption: Reaction of this compound with an alcohol.

References

Heptanoic Anhydride: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoic anhydride (B1165640) (CAS No. 626-27-7) is a versatile reagent in organic synthesis, valued for its role in the introduction of heptanoyl moieties in the manufacturing of pharmaceuticals, flavors, and fragrances.[1] As a reactive chemical, a thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, optimizing reaction conditions, and predicting potential degradation pathways. This guide provides a comprehensive overview of the available technical information regarding the thermal behavior of heptanoic anhydride.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior under various thermal conditions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₃ | [1][2][3] |

| Molecular Weight | 242.35 g/mol | [3][4] |

| Appearance | Clear, light yellow liquid | [1][5] |

| Melting Point | -12 °C | [5][6] |

| Boiling Point | 278-282 °C at 760 mmHg | [6] |

| Flash Point | > 110 °C | [5] |

| Density | 0.917 g/mL | [6] |

Thermal Stability and Decomposition

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available, safety data sheets consistently indicate that the compound will decompose at elevated temperatures, leading to the release of irritating gases and vapors. Hazardous combustion products are cited as carbon monoxide (CO) and carbon dioxide (CO₂).

Based on the thermal behavior of analogous aliphatic anhydrides, such as acetic anhydride, a potential decomposition pathway for this compound can be postulated. The decomposition of linear aliphatic anhydrides can proceed through a unimolecular elimination reaction.

Postulated Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed via a concerted, non-radical mechanism involving a six-membered cyclic transition state. This pathway is analogous to the well-documented pyrolysis of acetic anhydride, which yields ketene (B1206846) and acetic acid.

In the case of this compound, the primary decomposition products would be heptanoic acid and 1-hexene-1-one (hex-1-en-1-one) , the corresponding ketene.

The logical relationship for this proposed decomposition is illustrated in the diagram below.

References

Heptanoic Anhydride (CAS 626-27-7): A Comprehensive Technical Guide for Researchers

Introduction

Heptanoic anhydride (B1165640), registered under CAS number 626-27-7, is a symmetrical acid anhydride derived from heptanoic acid.[1] Also known as enanthic anhydride, it is a versatile and reactive organic compound widely employed as an acylating agent in chemical synthesis.[2] Its utility spans various sectors, including the production of pharmaceuticals, flavors, and fragrances, making it a key intermediate for researchers and professionals in drug development and chemical manufacturing.[2][3] This technical guide provides an in-depth overview of heptanoic anhydride, encompassing its physicochemical properties, synthesis, reactivity, applications, and safety protocols, tailored for a scientific audience.

Physicochemical Properties

This compound is a clear, colorless to light yellow oily liquid.[3][4] It is characterized by the chemical formula C₁₄H₂₆O₃ and a molecular weight of approximately 242.36 g/mol .[5][6] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O₃ | [4][5] |

| Molecular Weight | 242.36 g/mol | [6] |

| CAS Number | 626-27-7 | [1][4] |

| Appearance | Clear, colorless to light yellow oily liquid | [3][4] |

| Boiling Point | 278-282 °C | [1] |

| Melting Point | -12 °C | [1][4] |

| Density | 0.917 g/mL | [1] |

| Refractive Index | 1.433 | [1] |

Synthesis of this compound

A well-established method for the synthesis of this compound is documented in Organic Syntheses, which involves the reaction of heptoyl chloride with heptanoic acid in the presence of pyridine (B92270).[7]

Experimental Protocol: Synthesis from Heptoyl Chloride and Heptanoic Acid

Materials:

-

Heptoyl chloride

-

Heptanoic acid

-

Dry pyridine

-

Dry benzene

-

Ice

Equipment:

-

250-mL round-bottomed three-necked flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Chilled Büchner funnel

-

200-mL modified Claisen flask for distillation

Procedure:

-

In a 250-mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, combine 15.8 g (0.2 mole) of dry pyridine and 25 mL of dry benzene.[7]

-

Rapidly add 14.8 g (0.1 mole) of heptoyl chloride to the stirred solution. A pyridinium (B92312) complex will precipitate.[7]

-

While continuing to stir, add 13.0 g (0.1 mole) of heptanoic acid from the dropping funnel over a 5-minute period. The temperature will rise to 60–65 °C as pyridine hydrochloride forms.[7]

-

After stirring for an additional 10 minutes, collect the solid pyridine hydrochloride on a chilled Büchner funnel and wash it with two 25-mL portions of dry benzene.[7]

-

Combine the filtrate and washings and concentrate the solution under reduced pressure on a steam bath.[7]

-

Distill the residue using a 200-mL modified Claisen flask. Discard the initial fraction boiling up to 155 °C/12 mm.[7]

-

Collect the this compound fraction at 155–162 °C/12 mm. The expected yield is 19–20 g (78–83%).[7]

Reactivity and Applications

This compound is a powerful acylating agent, reacting with a variety of nucleophiles to introduce a heptanoyl group into the target molecule.[3] This reactivity is central to its application in organic synthesis.

Acylation Reactions

This compound readily reacts with alcohols and phenols to form heptanoate (B1214049) esters, and with primary and secondary amines to yield heptanamides.[3] These reactions are fundamental in the synthesis of fine chemicals.

Applications in Drug Development and Industry

The primary application of this compound in the pharmaceutical industry is as an intermediate in the synthesis of more complex molecules.[2] It is used in the production of specialty esters and other derivatives that may possess therapeutic properties.[2] In the flavor and fragrance industry, this compound is utilized to synthesize various heptanoate esters, which are known for their fruity and floral aromas.

Experimental Protocol: General Esterification

Materials:

-

This compound

-

Alcohol or phenol (B47542)

-

Pyridine (or other suitable base)

-

Anhydrous dichloromethane (B109758) (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve the alcohol or phenol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the heptanoic acid byproduct.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude ester by column chromatography or distillation.

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectral data available in chemical databases. | [5][8] |

| ¹³C NMR | Spectral data available in chemical databases. | [5] |

| IR Spectroscopy (Neat) | Characteristic C=O stretching bands for anhydrides. | [5] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation pattern with a top peak at m/z 113. | [5][9] |

Note: For detailed spectra, please refer to the spectral databases cited.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[10][11] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[12]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[12]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[11]

-

Body Protection: A lab coat and, if necessary, a chemical-resistant apron should be used.[12]

-

Respiratory Protection: If working outside of a fume hood or if vapors are present, a NIOSH-approved respirator is necessary.[12]

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from incompatible materials such as bases, alcohols, and oxidizing agents.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[13]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. cphi-online.com [cphi-online.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound(626-27-7) 1H NMR spectrum [chemicalbook.com]

- 9. Heptanoic acid, anhydride [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Heptanoic Anhydride

This guide provides a comprehensive overview of the key physical properties of heptanoic anhydride (B1165640), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Core Physical Properties

Heptanoic anhydride, also known as enanthic anhydride, is a colorless to pale yellow liquid with a characteristic odor. It serves as a versatile intermediate in various chemical syntheses. Accurate knowledge of its physical properties is crucial for its application and handling in a laboratory or industrial setting.

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The data is summarized in the table below for easy reference and comparison.

| Physical Property | Value | Reference(s) |

| Boiling Point | 258 - 282 °C | [1][2][3] |

| 269.5 °C | [4] | |

| 260 °C | [5] | |

| Density | 0.917 g/mL | [1][2][3] |

| 0.923 g/mL (relative density) | [2] | |

| 0.90943 g/cm³ (at 30 °C) | [4] | |

| 0.92 g/mL (Specific Gravity at 20/20 °C) | [5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For accurate determination, several methods can be employed, including the micro-reflux method and distillation.[6][7]

Protocol: Micro-Reflux Method

This method is suitable when only a small volume of the liquid is available.[7]

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube. Add a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: Clamp the test tube in a heating block placed on a hot plate stirrer. Clamp a thermometer so that its bulb is positioned about 1 cm above the liquid's surface.[7]

-

Heating and Observation: Turn on the stirrer for gentle mixing and begin to heat the block. Observe the liquid for boiling (formation of bubbles) and the condensation of vapor on the test tube walls. This condensation ring indicates that the liquid is refluxing.[7]

-

Temperature Measurement: The thermometer bulb should be level with this ring of refluxing liquid for an accurate measurement.[7] Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[7]

-

Completion: After recording the boiling point, turn off the heat but continue stirring until the apparatus has cooled.

Determination of Density

Density is the mass of a substance per unit volume. The determination for a liquid involves measuring the mass of a known volume.[8]

Protocol: Density Determination using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.[8][9]

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on a digital balance and tare the balance to zero.[8]

-

Volume Measurement: Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus with your eye level to the mark to avoid parallax error.[8]

-

Mass of Liquid: Place the graduated cylinder containing the liquid back on the tared balance. The displayed mass is the mass of the liquid.

-

Density Calculation: Calculate the density using the formula: Density = Mass / Volume.[8][10] For improved accuracy, it is recommended to repeat the measurement and calculate an average.[8]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chembk.com [chembk.com]

- 3. This compound [stenutz.eu]

- 4. echemi.com [echemi.com]

- 5. This compound | 626-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. wjec.co.uk [wjec.co.uk]

- 10. homesciencetools.com [homesciencetools.com]

Heptanoic Anhydride Hydrolysis: A Technical Guide to Rates and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanoic anhydride (B1165640), a key reagent in organic synthesis, readily undergoes hydrolysis to form heptanoic acid. This reaction, while often considered a simple conversion, possesses kinetics that are crucial to control in various applications, particularly in pharmaceutical development where reaction purity and predictability are paramount. This in-depth technical guide provides a comprehensive overview of the hydrolysis of heptanoic anhydride, detailing its reaction rate, byproducts, and the experimental protocols necessary for its study. Due to a lack of specific kinetic data for this compound in publicly available literature, this guide leverages data from analogous linear and cyclic anhydrides to provide a robust framework for understanding and predicting its hydrolytic behavior.

Introduction

This compound (C₁₄H₂₆O₃) is a symmetrical carboxylic anhydride widely used as an acylating agent in the synthesis of esters, amides, and other organic compounds.[1][2] Its reaction with nucleophiles is a cornerstone of many synthetic pathways. However, the presence of water, even in trace amounts, can lead to its hydrolysis, a reaction that is often undesirable as it consumes the anhydride and generates the corresponding carboxylic acid.[1] Understanding the rate and mechanism of this hydrolysis is critical for optimizing reaction conditions, ensuring product purity, and maintaining process control.

Hydrolysis Reaction and Byproducts

The hydrolysis of this compound is a nucleophilic acyl substitution reaction where a water molecule attacks one of the electrophilic carbonyl carbons of the anhydride. This results in the cleavage of the anhydride bond and the formation of two molecules of heptanoic acid.

Primary Byproduct:

The sole primary byproduct of the complete hydrolysis of this compound is heptanoic acid .[1] No other significant byproducts are expected under typical hydrolytic conditions.

Reaction Scheme:

C₁₄H₂₆O₃ (this compound) + H₂O → 2 CH₃(CH₂)₅COOH (Heptanoic Acid)

Hydrolysis Rate and Influencing Factors

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.[3]

-

pH: The hydrolysis of anhydrides can be catalyzed by both acids and bases.[4]

-

Solvent: The polarity and composition of the solvent system can affect the reaction rate.[5]

Quantitative Data for Analogous Anhydrides

To provide a quantitative context, the following table summarizes the pseudo-first-order rate constants for the hydrolysis of various anhydrides under specific conditions. This data can serve as a valuable reference for estimating the hydrolysis rate of this compound.

| Anhydride | Conditions | Rate Constant (k) | Reference |

| Acetic Anhydride | 15°C, excess water | 0.0631 min⁻¹ | [6] |

| Acetic Anhydride | 20°C, excess water | 0.0924 min⁻¹ | [6] |

| Acetic Anhydride | 25°C, excess water | 0.169 min⁻¹ | [6] |

| Acetic Anhydride | 35°C, excess water | 0.2752 min⁻¹ | [6] |

| Phthalic Anhydride | 25°C, pH 7.8 | 1.59 x 10⁻² s⁻¹ | [7] |

Experimental Protocols for Measuring Hydrolysis Rate

Several analytical techniques can be employed to monitor the hydrolysis of this compound and determine its reaction kinetics. The choice of method will depend on the available instrumentation and the specific experimental goals.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

This non-destructive technique allows for real-time monitoring of the reaction by tracking the disappearance of the anhydride reactant and the appearance of the carboxylic acid product.[6][8]

Methodology:

-

Calibration:

-

Prepare standard solutions of this compound and heptanoic acid in a suitable solvent (e.g., a dioxane-water mixture).

-

Record the FTIR spectra of these standards to identify characteristic absorption bands and create calibration curves of absorbance versus concentration. The anhydride will exhibit characteristic C=O stretching bands around 1815 cm⁻¹ and 1750 cm⁻¹, while the carboxylic acid will show a broad O-H stretch and a C=O stretch around 1710 cm⁻¹.

-

-

Reaction Setup:

-

In a thermostated reaction vessel equipped with an in-situ FTIR probe, dissolve a known concentration of this compound in the chosen solvent system.

-

-

Data Acquisition:

-

Initiate the reaction by adding a known amount of water and immediately begin acquiring FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Using the calibration curves, determine the concentration of this compound at each time point.

-

Plot the natural logarithm of the this compound concentration versus time. For a pseudo-first-order reaction, this plot will be linear, and the rate constant can be determined from the slope.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for kinetic analysis, allowing for the simultaneous monitoring of both reactants and products.[9][10][11]

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (e.g., D₂O or a mixture with an inert co-solvent) in an NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at regular time intervals. The methylene (B1212753) protons adjacent to the carbonyl group in this compound will have a distinct chemical shift from those in heptanoic acid.

-

-

Data Analysis:

-

Integrate the signals corresponding to this compound and heptanoic acid at each time point.

-

The concentration of each species is proportional to its integral.

-

Plot the concentration of this compound versus time to determine the reaction order and rate constant.

-

Reaction Calorimetry

The hydrolysis of anhydrides is an exothermic process.[12] Reaction calorimetry measures the heat evolved during the reaction, which is directly proportional to the extent of the reaction.

Methodology:

-

Calorimeter Setup:

-

Calibrate the reaction calorimeter to determine its heat transfer coefficient.

-

-

Reaction:

-

In the calorimeter, initiate the hydrolysis of a known amount of this compound in a known volume of water or a solvent mixture.

-

-

Temperature Monitoring:

-

Record the temperature of the reaction mixture as a function of time.

-

-

Data Analysis:

-

The rate of heat evolution is proportional to the reaction rate. From this data, kinetic parameters such as the rate constant and activation energy can be determined.

-

Titration (pH-Stat Method)

As the hydrolysis proceeds, heptanoic acid is formed, leading to a decrease in the pH of the solution. A pH-stat titrator can be used to maintain a constant pH by adding a standard solution of a base.[13]

Methodology:

-

Reaction Setup:

-

In a thermostated reaction vessel, prepare a solution of this compound in a suitable solvent.

-

-

Titration:

-

Set the pH-stat to a constant pH value.

-

As the hydrolysis reaction produces heptanoic acid, the titrator will automatically add a standard base solution (e.g., NaOH) to maintain the set pH.

-

-

Data Collection:

-

Record the volume of titrant added as a function of time.

-

-

Data Analysis:

-

The rate of addition of the titrant is directly proportional to the rate of formation of heptanoic acid. This data can be used to determine the reaction rate and rate constant.

-

Visualizations

Hydrolysis Reaction Pathway

Caption: Hydrolysis of this compound

Experimental Workflow for Kinetic Analysis

Caption: Kinetic Analysis Workflow

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications in synthetic chemistry. While direct kinetic data for this specific anhydride is sparse, a thorough understanding of the principles governing anhydride hydrolysis, coupled with the experimental protocols detailed in this guide, provides researchers, scientists, and drug development professionals with the necessary tools to investigate, control, and predict its behavior. The primary byproduct of this reaction is heptanoic acid, and by carefully controlling factors such as temperature and pH, the rate of its formation can be effectively managed. The use of modern analytical techniques like in-situ FTIR and NMR spectroscopy offers powerful means to elucidate the kinetics of this important reaction.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C14H26O3 | CID 69376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organic chemistry - Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dc.etsu.edu [dc.etsu.edu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]